(2R)-2-amino-3-(oxan-4-yl)propanoic acid
Overview
Description
(2R)-2-amino-3-(oxan-4-yl)propanoic acid: is an organic compound that belongs to the class of amino acids It features a unique structure with an oxane ring attached to the amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-3-(oxan-4-yl)propanoic acid typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or other suitable methods.
Formation of the Propanoic Acid Backbone: The propanoic acid backbone can be constructed through various organic synthesis techniques, such as aldol condensation or Michael addition.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxane ring derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxane ring or the amino acid backbone.
Substitution: Substitution reactions can introduce various substituents onto the oxane ring or the amino acid backbone.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane ring derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Novel Compounds:
Biology:
Biochemical Studies: The compound can be used in biochemical studies to investigate the role of oxane ring-containing amino acids in biological systems.
Medicine:
Drug Development: The unique structure of (2R)-2-amino-3-(oxan-4-yl)propanoic acid makes it a potential candidate for drug development, particularly for targeting specific biochemical pathways.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-(oxan-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The oxane ring and amino acid backbone may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
(2S)-2-amino-3-(oxan-4-yl)propanoic acid: A stereoisomer with different spatial arrangement.
(2R)-2-amino-3-(tetrahydrofuran-4-yl)propanoic acid: A compound with a similar structure but with a tetrahydrofuran ring instead of an oxane ring.
(2R)-2-amino-3-(pyran-4-yl)propanoic acid: A compound with a pyran ring instead of an oxane ring.
Uniqueness: The uniqueness of (2R)-2-amino-3-(oxan-4-yl)propanoic acid lies in its specific oxane ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields where the oxane ring plays a crucial role.
Properties
IUPAC Name |
(2R)-2-amino-3-(oxan-4-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c9-7(8(10)11)5-6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHHRIISICNOLM-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1C[C@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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